2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by a Dimroth-like rearrangement . Another approach includes the use of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides, which undergo heterocyclization in glacial acetic acid to form the triazoloquinazoline system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoloquinazolines .
Scientific Research Applications
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and has high dipole moments, allowing it to interact with biomolecular targets such as enzymes and receptors . For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and potential therapeutic applications.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and ability to inhibit protein kinases.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in various medicinal chemistry applications.
Uniqueness
What sets 2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE apart is its unique triazoloquinazoline core, which provides distinct biological activities and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-23(21,22)19-8-6-11(7-9-19)14-17-15-12-4-2-3-5-13(12)16-10-20(15)18-14/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKXEDDNOUSCJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN3C=NC4=CC=CC=C4C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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